molecular formula C10H17F2NO3 B6299415 t-Butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 2231677-13-5

t-Butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No. B6299415
CAS RN: 2231677-13-5
M. Wt: 237.24 g/mol
InChI Key: ZMMUSSLRVSHJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate (also known as DFMHA) is an organofluorine compound that is widely used in synthetic organic chemistry. It is a versatile reagent that can be used in a variety of syntheses, including the preparation of chiral compounds, the synthesis of nucleosides, and the synthesis of heterocyclic compounds. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. DFMHA is also used as a catalyst in the synthesis of polymers and as a reagent in the preparation of nanoparticles.

Mechanism of Action

The mechanism of action of DFMHA is not fully understood. However, it is believed to involve the formation of an intermediate organofluorine compound, which then reacts with other molecules to form the desired product. Additionally, DFMHA is believed to act as a Lewis acid, which facilitates the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
DFMHA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of certain fungi, including Candida albicans. In addition, DFMHA has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

DFMHA has a number of advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of syntheses, including the preparation of chiral compounds, the synthesis of nucleosides, and the synthesis of heterocyclic compounds. It is also relatively inexpensive and easy to obtain. However, it is important to note that DFMHA is a hazardous substance and should be handled with care.

Future Directions

There are a number of potential future directions for research using DFMHA. These include the development of new synthesis methods, the exploration of its biochemical and physiological effects, the investigation of its potential applications in drug discovery, and the development of new catalysts and reagents based on DFMHA. Additionally, further research is needed to better understand the mechanism of action of DFMHA and to develop new ways to use it in synthetic organic chemistry.

Synthesis Methods

DFMHA can be synthesized by a variety of methods. One of the most common methods is the reaction of difluoromethylmagnesium bromide with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate. This reaction yields the desired product in good yield. Another method involves the reaction of difluoromethylmagnesium bromide with an aldehyde in the presence of a base, such as potassium carbonate. This reaction also yields the desired product in good yield.

Scientific Research Applications

DFMHA is a versatile reagent that has been used in a variety of scientific research applications. It has been used in the synthesis of chiral compounds, the synthesis of nucleosides, and the synthesis of heterocyclic compounds. It has also been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. In addition, DFMHA has been used as a catalyst in the synthesis of polymers and as a reagent in the preparation of nanoparticles.

properties

IUPAC Name

tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-4-10(5-13,6-14)7(11)12/h7,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMUSSLRVSHJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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